5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one
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Overview
Description
8-Azaguanine is a purine analog with the chemical formula C₄H₄N₆O. It is known for its antineoplastic activity and has been studied extensively for its biological effects. This compound is incorporated into ribonucleic acids, disrupting normal cellular processes and exhibiting significant antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Azaguanine can be synthesized through various methods. One common approach involves the reaction of guanine with hydrazine, followed by cyclization to form the triazole ring. The reaction conditions typically include an acidic or basic medium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 8-azaguanine often involves fermentation processes using Streptomyces species. The biosynthetic gene cluster responsible for 8-azaguanine production has been identified, allowing for targeted gene disruption and heterologous expression to optimize yield .
Chemical Reactions Analysis
Types of Reactions: 8-Azaguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include various triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Azaguanine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study purine metabolism and nucleotide biosynthesis.
Biology: It serves as a probe to investigate ribonucleic acid function and protein synthesis.
Industry: It is used in the development of new pharmaceuticals and as a biochemical research tool.
Mechanism of Action
8-Azaguanine functions as an antimetabolite by incorporating into ribonucleic acids, thereby disrupting normal cellular processes. It inhibits purine nucleotide biosynthesis by competing with guanine, leading to the formation of 8-azaguanosine monophosphate. This incorporation interferes with the initiation of translation and protein synthesis, ultimately inhibiting cellular growth .
Comparison with Similar Compounds
Guanine: A natural purine base that 8-azaguanine closely resembles.
6-Mercaptopurine: Another purine analog with antineoplastic activity.
Thioguanine: Similar in structure and function, used in cancer therapy.
Uniqueness: 8-Azaguanine is unique due to its triazole ring structure, which is rare among natural products. This structure contributes to its potent antibacterial and antitumor activities, making it a valuable compound in both research and therapeutic applications .
Biological Activity
5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole and pyrimidine ring. Its molecular formula is C6H6N6O with a molecular weight of approximately 166.14 g/mol. The presence of the amino group contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study reported that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, including breast cancer and non-small cell lung cancer (NSCLC). The mechanism of action is believed to involve the inhibition of deubiquitinating enzymes such as USP28, which plays a critical role in tumorigenesis by stabilizing oncogenic proteins like c-Myc .
Table 1: Anticancer Activity of Triazolo[4,5-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 19 | HGC-27 | 1.1 | USP28 inhibition |
Compound C35 | MCF-7 | 2.5 | Induction of apoptosis |
Compound C16 | A549 | 3.0 | Cell cycle arrest |
Antiviral Activity
The antiviral properties of this compound have also been investigated. A study focusing on its activity against Potato Virus Y (PVY) demonstrated that certain derivatives showed promising protective and curative effects comparable to established antiviral agents. The effective concentrations for curative and protective activities were reported to be significantly lower than those for control agents like moroxydine hydrochloride .
Table 2: Antiviral Activity Against PVY
Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
---|---|---|---|
C35 | 53.3 | 56.9 | 85.8 |
NNM | 49.1 | 50.7 | 82.3 |
Moroxydine HCl | 36.7 | 31.4 | 57.1 |
Antimicrobial Activity
The antimicrobial properties of triazolo[4,5-d]pyrimidines have been explored in various studies. Compounds derived from this scaffold have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis or protein function within microbial cells.
Mechanistic Insights
The mechanism underlying the biological activities of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cell signaling and proliferation:
- USP28 Inhibition : This compound inhibits USP28, leading to decreased levels of oncogenic proteins and promoting apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies have indicated potential binding sites for this compound on target proteins, providing insights into its interaction dynamics at the molecular level .
Case Studies
Several case studies have documented the efficacy of triazolo[4,5-d]pyrimidine derivatives in preclinical settings:
- Breast Cancer Study : A derivative was shown to reduce tumor growth in xenograft models by inducing apoptosis through the downregulation of c-Myc.
- Antiviral Efficacy : In agricultural settings, compounds demonstrated significant reductions in PVY infection rates in treated plants compared to untreated controls.
Properties
Molecular Formula |
C4H4N6O |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5-amino-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h1H,(H3,5,6,7,8,9,11) |
InChI Key |
GTBTWDLOAXXSQM-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=O)NC(=NC1=NN=N2)N |
Origin of Product |
United States |
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